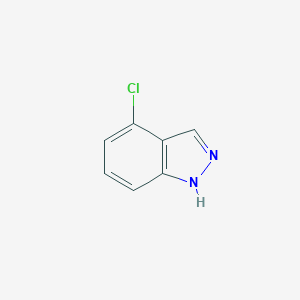

4-Chlor-1H-Indazol

Übersicht

Beschreibung

4-Chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 4-position of the indazole ring imparts unique chemical properties to 4-chloro-1H-indazole.

Wissenschaftliche Forschungsanwendungen

4-Chlor-1H-Indazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als vielseitiger Baustein für die Synthese verschiedener heterocyclischer Verbindungen.

Biologie: Die Verbindung wird bei der Entwicklung bioaktiver Moleküle mit potenziellen therapeutischen Wirkungen eingesetzt.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound und seinen Derivaten beinhaltet häufig die Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Zum Beispiel wirken einige Derivate als Inhibitoren der Phosphoinositid-3-Kinase, einem wichtigen Enzym, das an zellulären Signalwegen beteiligt ist . Die Bindung von this compound an diese Zielstrukturen kann ihre Aktivität modulieren und zu therapeutischen Wirkungen führen.

Ähnliche Verbindungen:

1H-Indazol: Die Stammverbindung ohne die Chlorsubstitution.

2H-Indazol: Eine tautomere Form von Indazol mit unterschiedlichen chemischen Eigenschaften.

4-Brom-1H-Indazol: Eine ähnliche Verbindung mit einem Bromatom anstelle von Chlor an der 4-Position.

Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins des Chloratoms, das seine Reaktivität und biologische Aktivität beeinflusst. Die Chlorsubstitution kann die Stabilität der Verbindung verbessern und ihre Interaktion mit molekularen Zielstrukturen verändern, was sie zu einem wertvollen Gerüst für die Arzneimittelentwicklung macht .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of indazole derivatives include protein kinases and cyclo-oxygenase-2 (COX-2) . Protein kinases play a crucial role in cell signaling, and their inhibition can lead to the suppression of tumor growth . COX-2 is an enzyme involved in inflammation, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

The interaction of 4-Chloro-1H-indazole with its targets leads to significant changes in cellular processes. For instance, when it interacts with protein kinases, it inhibits their activity, which can lead to the suppression of tumor growth . When it interacts with COX-2, it inhibits the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The action of 4-Chloro-1H-indazole affects several biochemical pathways. Its inhibition of protein kinases can affect multiple signaling pathways involved in cell proliferation and survival . Its inhibition of COX-2 can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .

Pharmacokinetics

These studies suggest that indazole derivatives generally have good bioavailability .

Result of Action

The result of 4-Chloro-1H-indazole’s action at the molecular and cellular level is the inhibition of cell growth and inflammation. For instance, one indazole derivative was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Action Environment

The action, efficacy, and stability of 4-Chloro-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets. Additionally, the presence of other substances in the environment, such as binding proteins or metabolizing enzymes, can also affect the action of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-chlorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under acidic conditions to yield 4-chloro-1H-indazole . Another approach involves the use of 2-chlorobenzonitrile and hydrazine, which undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of 4-chloro-1H-indazole often employs catalytic methods to enhance yield and reduce byproducts. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly used to facilitate the cyclization process . These methods offer advantages in terms of efficiency and scalability, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlor-1H-Indazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 4-Position kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Oxidation und Reduktion: Der Indazolring kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Cyclisierungsreaktionen: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Wichtigste gebildete Produkte:

- Substituierte Indazole mit verschiedenen funktionellen Gruppen.

- Oxidierte oder reduzierte Derivate von this compound.

- Komplexe heterocyclische Verbindungen, die durch Cyclisierungsreaktionen gebildet werden .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: The parent compound without the chlorine substitution.

2H-Indazole: A tautomeric form of indazole with different chemical properties.

4-Bromo-1H-Indazole: A similar compound with a bromine atom instead of chlorine at the 4-position.

Uniqueness: 4-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable scaffold for drug development .

Eigenschaften

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?

A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. 4-Chloro-1H-indazole, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of 4-Chloro-1H-indazole as a scaffold for developing novel therapeutics.

Q2: Has 4-Chloro-1H-indazole demonstrated any specific biological activity?

A2: Research indicates that 4-Chloro-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of 4-Chloro-1H-indazole on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.

Q3: How do the structural properties of 4-Chloro-1H-indazole relate to its potential as a corrosion inhibitor?

A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including 4-Chloro-1H-indazole []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of 4-Chloro-1H-indazole to interact with metal surfaces and potentially act as a corrosion inhibitor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

![3-[Chloro(methyl)phosphoryl]propanoyl chloride](/img/structure/B76802.png)